molecular formula C27H24FNO4 B11566564 1-(4-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate

1-(4-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate

Cat. No.: B11566564
M. Wt: 445.5 g/mol
InChI Key: FTZBEQHBIJBRIJ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a unique structure that combines a methoxybenzoyl group, a dihydroquinoline moiety, and a fluorobenzoate ester, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Methoxybenzoyl Intermediate: The reaction begins with the acylation of 4-methoxybenzoic acid using an appropriate acylating agent such as thionyl chloride or oxalyl chloride to form 4-methoxybenzoyl chloride.

    Synthesis of the Dihydroquinoline Derivative: The next step involves the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with the previously formed 4-methoxybenzoyl chloride under basic conditions to yield the intermediate 1-(4-methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline.

    Esterification with 3-Fluorobenzoic Acid: Finally, the intermediate is esterified with 3-fluorobenzoic acid in the presence of a suitable catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoate ester, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted benzoate esters

Scientific Research Applications

1-(4-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-{(E)-[(4-methoxybenzoyl)hydrazono]methyl}phenyl 3-fluorobenzoate
  • 2-Methoxy-4-{[(4-methoxybenzoyl)hydrazono]methyl}phenyl 3-fluorobenzoate
  • 2-methoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl 3-fluorobenzoate

Uniqueness

1-(4-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C27H24FNO4

Molecular Weight

445.5 g/mol

IUPAC Name

[1-(4-methoxybenzoyl)-2,2,4-trimethylquinolin-6-yl] 3-fluorobenzoate

InChI

InChI=1S/C27H24FNO4/c1-17-16-27(2,3)29(25(30)18-8-10-21(32-4)11-9-18)24-13-12-22(15-23(17)24)33-26(31)19-6-5-7-20(28)14-19/h5-16H,1-4H3

InChI Key

FTZBEQHBIJBRIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)OC)(C)C

Origin of Product

United States

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